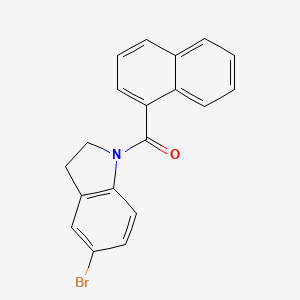

5-bromo-1-(1-naphthoyl)indoline

Description

5-Bromo-1-(1-naphthoyl)indoline is a brominated indoline derivative featuring a naphthoyl group at the 1-position and a bromine atom at the 5-position. This compound belongs to the indoline class, characterized by a bicyclic structure combining a benzene ring and a partially saturated pyrrole ring. The bromine atom enhances electrophilic reactivity, while the naphthoyl group contributes to aromatic stacking interactions and lipophilicity, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

(5-bromo-2,3-dihydroindol-1-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO/c20-15-8-9-18-14(12-15)10-11-21(18)19(22)17-7-3-5-13-4-1-2-6-16(13)17/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURXUJAHBTZNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects

- 5-Bromo-1-propionylindoline: Replaces the naphthoyl group with a propionyl (CH₂CH₂CO-) group.

- 5-Bromo-1-methyl-1H-indole : An indole analog with a methyl group at the 1-position. The absence of the indoline’s saturated ring and the naphthoyl group diminishes conformational rigidity and π-π stacking capabilities .

- 1-(3-Bromopropyl)indoline : Features a bromopropyl chain instead of naphthoyl. The alkyl chain increases flexibility but reduces aromatic interactions, impacting solubility and target selectivity .

Halogen and Functional Group Variations

- 2-Bromo-5,6-dichloro-1H-indole : Additional chlorine atoms at the 5- and 6-positions introduce electronic withdrawal effects, enhancing electrophilicity but possibly reducing metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|

| 5-Bromo-1-(1-naphthoyl)indoline | ~347.2 | ~4.5 | Bromine (5), Naphthoyl (1) |

| 5-Bromo-1-propionylindoline | ~266.1 | ~2.8 | Bromine (5), Propionyl (1) |

| 5-Bromo-1-methyl-1H-indole | 210.07 | ~3.1 | Bromine (5), Methyl (1) |

| 1-(3-Bromopropyl)indoline | 252.15 | ~3.7 | Bromopropyl (1) |

Key Observations :

- The naphthoyl group in 5-bromo-1-(1-naphthoyl)indoline significantly increases molecular weight and logP, suggesting higher membrane permeability but lower aqueous solubility compared to analogs with smaller substituents .

- Bromine’s polarizability enhances UV-Vis absorption properties, critical for applications in optoelectronics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing brominated indoline derivatives like 5-bromo-1-(1-naphthoyl)indoline?

Brominated indolines are typically synthesized via halogenation or coupling reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems enables efficient triazole formation on indoline scaffolds . Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization ensures product purity. Yield optimization often requires adjusting catalyst loading (e.g., CuI) and reaction time (12–24 hours). Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing 5-bromo-1-(1-naphthoyl)indoline?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in naphthoyl groups resonate at δ 7.2–8.5 ppm, while indoline methylene protons appear near δ 3.2–4.6 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with precision ≤5 ppm .

- UV-Vis Spectroscopy : Assesses electronic transitions, particularly for applications in optoelectronics (e.g., absorption maxima at 500–600 nm in chloroform) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational and experimental UV-vis spectra in indoline-based dyes?

Discrepancies often arise from solvent effects or incomplete basis sets in computational models. For instance, vacuum-phase DFT calculations may predict absorption peaks at 415 nm, while experimental spectra in chloroform show red-shifted maxima (~550 nm) due to solvent polarity . To address this:

Q. What strategies improve reaction yields in Cu-catalyzed syntheses of brominated indolines?

Yield optimization involves:

- Solvent Selection : Polar aprotic mixtures (e.g., PEG-400:DMF 2:1) enhance reactant solubility and stabilize intermediates .

- Catalyst Tuning : CuI (10–20 mol%) with ligands like TBTA improves regioselectivity in click reactions.

- Workup Refinement : Efficient extraction (e.g., ethyl acetate/water) and vacuum distillation remove residual DMF, reducing byproduct formation .

Q. How can molecular docking guide the design of brominated indolines for biological targets?

Docking studies predict binding affinities to enzymes or receptors (e.g., kinases, GPCRs). For example:

- Use AutoDock Vina or Schrödinger Suite to model interactions between the bromine/naphthoyl moieties and hydrophobic binding pockets.

- Validate with in vitro assays (e.g., IC measurements against cancer cell lines) .

- Reference PubChem data on structurally similar compounds (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to infer bioactivity .

Q. What analytical approaches resolve conflicting NMR data in complex indoline derivatives?

Contradictory NMR signals may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

- 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, clarifying ambiguous assignments .

- Variable-Temperature NMR : Identifies conformational exchange (e.g., coalescence temperatures for rotating groups).

- X-ray Crystallography : Provides unambiguous structural validation, as demonstrated for 5-bromo-1-methylindolin-2-one .

Methodological Considerations

Q. How do solvent systems influence the electronic properties of indoline derivatives in DSSCs?

Solvent polarity alters absorption spectra and HOMO-LUMO gaps. For example:

- Chloroform induces a red shift (~50 nm) compared to vacuum due to solvatochromic effects .

- Computational modeling with solvent-adjusted TD-DFT predicts experimental trends, guiding dye design for solar cells .

Q. What protocols ensure reproducibility in synthesizing brominated indolines with multiple substituents?

- Stepwise Halogenation : Introduce bromine before bulky groups (e.g., naphthoyl) to avoid steric hindrance .

- Quality Control : Monitor reactions with TLC (R ~0.3 in ethyl acetate/hexane) and intermediate HRMS checks .

- Scalability : Replace DMF with recyclable solvents (e.g., PEG-400) to enhance green chemistry metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.